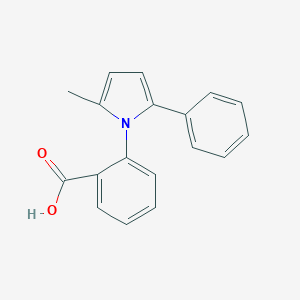

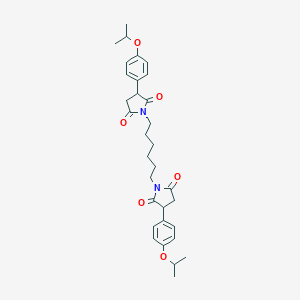

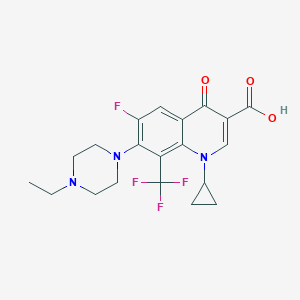

Benzoic acid, o-(2-methyl-5-phenylpyrrol-1-yl)-

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Benzoic acid, o-(2-methyl-5-phenylpyrrol-1-yl)- is a chemical compound that belongs to the family of pyrrole derivatives. It has gained significant attention in the scientific community due to its potential applications in various fields, including pharmaceuticals, agrochemicals, and materials science.

Applications De Recherche Scientifique

Benzoic Acid in Foods and Additives

Benzoic acid and its derivatives, including salts, alkyl esters, parabens, benzyl alcohol, benzaldehyde, and benzoyl peroxide, have widespread use as antibacterial and antifungal preservatives, as well as flavoring agents in food, cosmetics, hygiene, and pharmaceutical products. Their occurrence in water, soil, and air due to production and usage highlights the importance of understanding their environmental distribution, human exposure, metabolism, toxicology, and analytical detection methods. The controversy surrounding their effects and potential public health concerns necessitates ongoing research and evaluation of their safety and efficacy (del Olmo, Calzada, & Nuñez, 2017).

Chemical Synthesis and Catalysis

Research has demonstrated the utility of benzoic acid derivatives in chemical synthesis, particularly through palladium-catalyzed methylation and arylation of sp2 and sp3 C-H bonds in simple carboxylic acids. This process enables the facile Pd-insertions into sp3 β-C−H bonds in simple aliphatic acids and the C−H activation/C−C coupling sequence, indicating the potential for developing new synthetic methodologies and applications in organic chemistry (Giri et al., 2007).

Plant Stress Tolerance Induction

Studies have found that benzoic acid can induce multiple stress tolerance in plants, including tolerance to heat, drought, and chilling stress, similar to the effects reported for salicylic and acetylsalicylic acids. Benzoic acid is effective at lower concentrations than other related molecules, suggesting its role as a fundamental molecular structure imparting stress tolerance. This research contributes to the understanding of plant defense mechanisms and the potential for developing stress-resistant crop varieties (Senaratna et al., 2004).

Environmental and Food Safety

The development of analytical methods for detecting benzoic acid in environmental samples and foodstuffs is crucial for monitoring its concentration and ensuring compliance with safety standards. Techniques such as thin-film microextraction coupled to surface-enhanced Raman scattering (SERS) have been applied for the rapid detection of benzoic acid in carbonated beverages, demonstrating the importance of reliable, sensitive, and convenient methods for assessing the presence of benzoic acid and ensuring public health safety (Cai, Dong, Wang, & Chen, 2018).

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

2-(2-methyl-5-phenylpyrrol-1-yl)benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15NO2/c1-13-11-12-16(14-7-3-2-4-8-14)19(13)17-10-6-5-9-15(17)18(20)21/h2-12H,1H3,(H,20,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDBAHTOZGLYRSE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(N1C2=CC=CC=C2C(=O)O)C3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90180805 |

Source

|

| Record name | Benzoic acid, o-(2-methyl-5-phenylpyrrol-1-yl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90180805 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzoic acid, o-(2-methyl-5-phenylpyrrol-1-yl)- | |

CAS RN |

26180-27-8 |

Source

|

| Record name | Benzoic acid, o-(2-methyl-5-phenylpyrrol-1-yl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026180278 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzoic acid, o-(2-methyl-5-phenylpyrrol-1-yl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90180805 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3,4-Dibromo-7-oxabicyclo[4.1.0]heptane](/img/structure/B185687.png)

![ethyl 2-benzamido-6-benzyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate](/img/structure/B185690.png)

![(1R,4S)-7-Boc-2-oxo-7-azabicyclo[2.2.1]heptane](/img/structure/B185691.png)

![1h-Benzimidazole, 1-[2-(4-chlorophenoxy)ethyl]-2-(ethylthio)-](/img/structure/B185700.png)

![Phenanthro[1,2-b]thiophene](/img/structure/B185702.png)